molecular formula C18H20N4 B12238628 2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile

2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile

Cat. No.: B12238628
M. Wt: 292.4 g/mol
InChI Key: YOFDZOCAJBNBDU-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroquinoline with 4-cyclobutylpiperazine in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The development of continuous flow processes and the use of automated reactors can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-methanol derivatives.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its cyclobutylpiperazine moiety, in particular, differentiates it from other quinoline derivatives and contributes to its unique properties.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)quinoline-4-carbonitrile

InChI

InChI=1S/C18H20N4/c19-13-14-12-18(20-17-7-2-1-6-16(14)17)22-10-8-21(9-11-22)15-4-3-5-15/h1-2,6-7,12,15H,3-5,8-11H2

InChI Key

YOFDZOCAJBNBDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N

Origin of Product

United States

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